Cas no 399-40-6 (2-(2-Bromo-4-fluorophenoxy)acetic Acid)
2-(2-Bromo-4-fluorophenoxy)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,2-(2-bromo-4-fluorophenoxy)-
- (2-bromo-4-fluoro-phenoxy)-acetic acid
- 2-(2-bromo-4-fluorophenoxy)acetic acid
- (2-Brom-4-fluor-phenoxy)-essigsaeure
- 2-bromo-4-fluorophenoxyacetic acid
- AC1L71HG
- AC1Q7666
- CTK4I2129
- HMS2765O03
- NSC190612
- SureCN2112042
- WWVZWZDNCWFYIM-UHFFFAOYSA-N
- 2-(2-bromo-4-fluoro-phenoxy)acetic acid
- NSC-190612
- BDBM75109
- Z56923211
- 3-amino-3-(1-(benzyloxycarbonyl)piperidin-4-yl)propanoicacid
- cid_302873
- SMR000364010
- DTXSID30307276
- 2-(2-bromo-4-fluorophenoxy)aceticacid
- SCHEMBL2112042
- AKOS000264547
- CHEMBL1588958
- 2-(2-bromanyl-4-fluoranyl-phenoxy)ethanoic acid
- CS-0220265
- (2-bromo-4-fluoro-phenoxy)-acetic acid, AldrichCPR
- EN300-06212
- 399-40-6
- MLS000773315
- G34875
- 2-(2-Bromo-4-fluorophenoxy)acetic Acid
-
- Inchi: 1S/C8H6BrFO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12)
- InChI Key: WWVZWZDNCWFYIM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OCC(=O)O)F
Computed Properties
- Exact Mass: 247.94838
- Monoisotopic Mass: 247.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.717
- Boiling Point: 341.8°Cat760mmHg
- Flash Point: 160.5°C
- Refractive Index: 1.559
- PSA: 46.53
- LogP: 2.05160
2-(2-Bromo-4-fluorophenoxy)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B804788-50mg |
2-(2-Bromo-4-fluorophenoxy)acetic Acid |
399-40-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804788-100mg |
2-(2-Bromo-4-fluorophenoxy)acetic Acid |
399-40-6 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B804788-500mg |
2-(2-Bromo-4-fluorophenoxy)acetic Acid |
399-40-6 | 500mg |
$ 320.00 | 2022-06-06 | ||
| A2B Chem LLC | AF95294-50mg |
2-(2-Bromo-4-fluorophenoxy)acetic acid |
399-40-6 | 97% | 50mg |
$80.00 | 2024-04-20 | |
| A2B Chem LLC | AF95294-100mg |
2-(2-Bromo-4-fluorophenoxy)acetic acid |
399-40-6 | 97% | 100mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AF95294-250mg |
2-(2-Bromo-4-fluorophenoxy)acetic acid |
399-40-6 | 97% | 250mg |
$132.00 | 2024-04-20 | |
| A2B Chem LLC | AF95294-500mg |
2-(2-Bromo-4-fluorophenoxy)acetic acid |
399-40-6 | 97% | 500mg |
$220.00 | 2024-04-20 | |
| A2B Chem LLC | AF95294-1g |
2-(2-Bromo-4-fluorophenoxy)acetic acid |
399-40-6 | 97% | 1g |
$305.00 | 2024-04-20 | |
| A2B Chem LLC | AF95294-2.5g |
2-(2-Bromo-4-fluorophenoxy)acetic acid |
399-40-6 | 97% | 2.5g |
$565.00 | 2024-04-20 | |
| A2B Chem LLC | AF95294-5g |
2-(2-Bromo-4-fluorophenoxy)acetic acid |
399-40-6 | 97% | 5g |
$818.00 | 2024-04-20 |
2-(2-Bromo-4-fluorophenoxy)acetic Acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(2-Bromo-4-fluorophenoxy)acetic Acid
Introduction to 2-(2-Bromo-4-fluorophenoxy)acetic Acid (CAS No. 399-40-6)
2-(2-Bromo-4-fluorophenoxy)acetic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service registry number CAS No. 399-40-6, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both bromine and fluorine substituents in its aromatic ring confers distinct reactivity and selectivity, making it a valuable intermediate in the synthesis of biologically active molecules.
The molecular structure of 2-(2-Bromo-4-fluorophenoxy)acetic acid consists of a phenolic ring substituted with a bromo group at the 2-position and a fluoro group at the 4-position, linked to an acetic acid moiety. This arrangement imparts a balance of electronic and steric effects that are highly advantageous for medicinal chemistry applications. The compound’s solubility profile and stability under various conditions further enhance its utility in laboratory and industrial settings.
In recent years, 2-(2-Bromo-4-fluorophenoxy)acetic acid has been explored as a key building block in the development of novel therapeutic agents. Its structural features are particularly relevant in the design of compounds targeting inflammatory pathways, metabolic disorders, and oncological diseases. The bromine atom, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex scaffolds.
Moreover, the fluoro substituent at the 4-position introduces metabolic stability and lipophilicity modulation, which are critical factors in drug design. Fluorinated aromatic compounds are well-documented for their enhanced pharmacokinetic properties, including improved bioavailability and resistance to enzymatic degradation. This makes 2-(2-Bromo-4-fluorophenoxy)acetic acid a promising candidate for synthesizing next-generation pharmaceuticals.
Recent studies have highlighted the compound’s role in the synthesis of kinase inhibitors, which play a pivotal role in cancer therapy. The phenolic hydroxyl group and the carboxylic acid moiety provide multiple sites for hydrogen bonding interactions with biological targets, enhancing binding affinity. Researchers have leveraged these features to develop small-molecule inhibitors that selectively modulate protein-protein interactions or enzyme activity.
The acetic acid derivative portion of 2-(2-Bromo-4-fluorophenoxy)acetic acid also facilitates further derivatization into esters or amides, broadening its applicability in drug discovery. These derivatives can exhibit altered pharmacological profiles while retaining core structural elements that mediate biological activity. Such flexibility is invaluable in optimizing lead compounds for clinical development.
From a synthetic chemistry perspective, CAS No. 399-40-6 represents an efficient precursor for accessing fluorinated phenols and related heterocycles. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions or organometallic transformations, have been employed to construct analogues with tailored properties. These efforts contribute to the growing library of pharmacologically relevant compounds derived from this scaffold.
The pharmaceutical industry continues to investigate novel applications for 2-(2-Bromo-4-fluorophenoxy)acetic acid, particularly in the context of targeted therapy and personalized medicine. Its ability to serve as a scaffold for structure-based drug design underscores its importance in modern medicinal chemistry. As research progresses, new derivatives and analogues are expected to emerge, further expanding its utility across therapeutic areas.
In conclusion, 2-(2-Bromo-4-fluorophenoxy)acetic acid (CAS No. 399-40-6) is a multifaceted compound with significant potential in pharmaceutical innovation. Its unique structural attributes enable diverse synthetic pathways and biological applications, making it a cornerstone in the development of innovative therapeutics. Continued exploration into its derivatives and mechanisms of action will undoubtedly yield further advancements in drug discovery and treatment strategies.
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